molecular formula C6H11Cl2N3O2 B7451246 5-(2-Aminoethyl)-1h-pyrazole-4-carboxylic acid dihydrochloride

5-(2-Aminoethyl)-1h-pyrazole-4-carboxylic acid dihydrochloride

Cat. No. B7451246
M. Wt: 228.07 g/mol
InChI Key: XJDZCHNQYYRNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-1h-pyrazole-4-carboxylic acid dihydrochloride, commonly known as AEP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that exhibits a range of biochemical and physiological effects, making it an ideal candidate for research and development.

Mechanism of Action

AEP exhibits its biological activity through the inhibition of certain enzymes and receptors in the body. Specifically, AEP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. Additionally, AEP has been shown to bind to certain receptors in the brain, resulting in the modulation of neurotransmitter release and uptake.
Biochemical and Physiological Effects:
AEP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties. Specifically, AEP has been shown to reduce inflammation in various animal models of disease, including arthritis and colitis. Additionally, AEP has been shown to protect neurons from damage caused by oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of AEP is its ability to exhibit a range of biochemical and physiological effects, making it an ideal candidate for research and development. Additionally, AEP is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of AEP is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on AEP, including the development of novel drugs for the treatment of various diseases, as well as the exploration of its potential as a research tool in various scientific fields. Specifically, future research may focus on the identification of new targets for AEP inhibition, as well as the development of more potent and selective AEP inhibitors. Additionally, further studies may explore the potential of AEP as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of AEP can be achieved through a variety of methods, including the reaction of 4-chloropyrazole with ethylenediamine in the presence of a base. This reaction results in the formation of AEP, which can be isolated and purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

AEP has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of AEP is in the development of novel drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

5-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-2-1-5-4(6(10)11)3-8-9-5;;/h3H,1-2,7H2,(H,8,9)(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDZCHNQYYRNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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